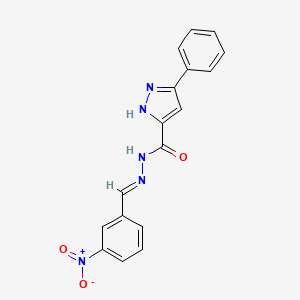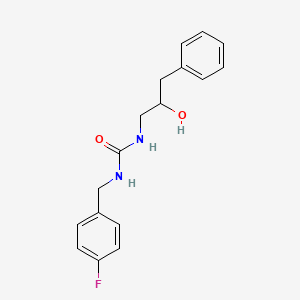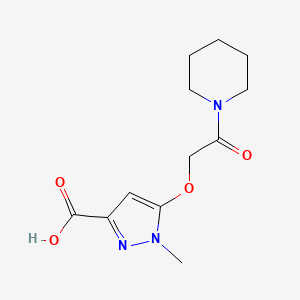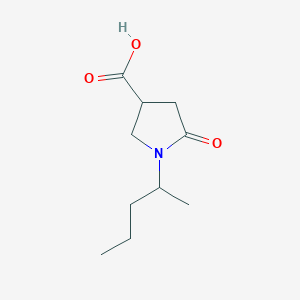![molecular formula C24H20Cl2N2OS B2574756 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one CAS No. 338957-47-4](/img/structure/B2574756.png)
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H20Cl2N2OS and its molecular weight is 455.4. The purity is usually 95%.
BenchChem offers high-quality 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The structural complexity of this compound, particularly the presence of a quinazolinone core, is indicative of potential biological activity. Quinazolinones are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities . The benzylsulfanyl group could be leveraged in drug design to increase molecular interactions with biological targets, potentially leading to the development of new therapeutic agents.
Material Science: Advanced Polymer Synthesis
In material science, the benzylsulfanyl and dichloro groups could be utilized to create advanced polymers. These functional groups can act as linking points for polymerization, leading to materials with unique properties such as enhanced thermal stability or electrical conductivity, which could be valuable in the production of high-performance plastics or electronic components .
Agricultural Chemistry: Development of Agrochemicals
The dichloro and dimethylphenyl groups suggest that this compound could serve as a precursor in the synthesis of agrochemicals. These groups are often found in herbicides and insecticides. Research into the compound’s activity in agricultural settings could lead to the development of new, more effective plant protection products .
Environmental Science: Pollutant Degradation Studies
Compounds with benzylsulfanyl groups have shown potential in catalyzing the degradation of environmental pollutants. This compound could be studied for its efficacy in breaking down persistent organic pollutants in water or soil, contributing to environmental cleanup efforts .
Analytical Chemistry: Chromatographic Applications
The compound’s unique structure could be exploited in analytical chemistry for chromatographic applications. It could be used to modify stationary phases in chromatography columns, potentially improving the separation of complex mixtures or enhancing the detection of specific analytes .
Biochemistry: Enzyme Inhibition Studies
Given the presence of a dihydroquinazolinone moiety, this compound could be investigated for its potential role as an enzyme inhibitor. Such inhibitors are valuable tools in biochemistry for studying enzyme mechanisms and for the development of drugs targeting specific metabolic pathways .
Propiedades
IUPAC Name |
2-(benzylsulfanylmethyl)-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c1-15-7-6-8-16(2)23(15)28-21(14-30-13-17-9-4-3-5-10-17)27-22-19(24(28)29)11-18(25)12-20(22)26/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISLFYISEGUMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
![(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2574678.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)

